
2-(2-Ethylhexyl)thiophene
Vue d'ensemble
Description
2-(2-Ethylhexyl)thiophene (2-EHT) is an organic compound belonging to the thiophene family. It is a colorless, odorless liquid and is used in the synthesis of a variety of materials, including polymers, dyes, and pharmaceuticals. 2-EHT is a versatile chemical that has found applications in a wide range of industries, including pharmaceuticals, cosmetics, and electronics.
Applications De Recherche Scientifique
Organic Photovoltaics
2-(2-Ethylhexyl)thiophene derivatives have been utilized in the development of high-performance polymer solar cells. For instance, compounds with alkylselenyl substituents have shown promising results in bulk heterojunction polymer solar cells, delivering high power conversion efficiencies due to their optimal electronic properties and morphological advantages (Chakravarthi et al., 2014). These materials contribute significantly to the field by enhancing the charge transport and light absorption capabilities of solar cells.
Organic Thin-Film Transistors
Research has also explored the use of thiophene-based compounds in organic thin-film transistors (OTFTs), highlighting their potential for optoelectronic applications. A study describes the synthesis of conjugated microporous polymers derived from thiophene, which exhibit high surface areas and significant microporosity, suggesting applications in organic electronics or optoelectronics due to their unique electronic properties (Jiang et al., 2010).
Luminescent Polymers
Thiophene derivatives have been used to obtain patternable blue, green, and blue-green color luminescent polymers, showing potential for use in electroluminescent devices. These polymers offer promising optical properties and high emission intensity, both in solution and in the solid state, making them suitable for various display technologies (Han et al., 2005).
Electrochromic Materials
Another application area is in electrochromic materials, where thiophene-based polymers have been developed to exhibit multicolor electrochromic behavior. These materials change color in response to electrical stimuli, offering applications in smart windows, displays, and other adaptive material technologies. One study highlights the synthesis of a poly{1,4-bis[2-(3,4-ethylenedioxy)thienyl]benzene} derivative that demonstrates diverse electrochromic colors, indicating its potential for creating more visually dynamic electrochromic devices (Ko et al., 2005).
Propriétés
IUPAC Name |
2-(2-ethylhexyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCFQMSOHCQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylhexyl)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



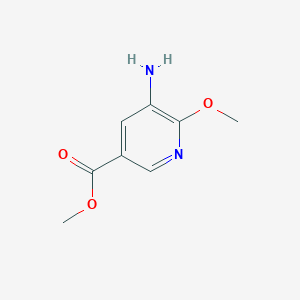
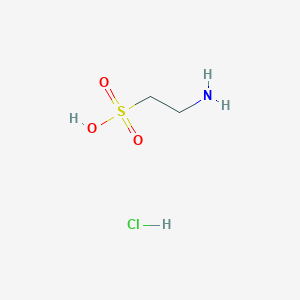

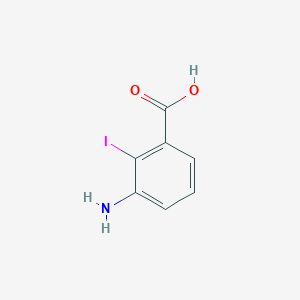

![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)
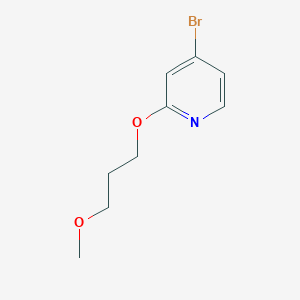
![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)
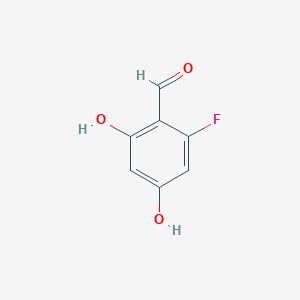
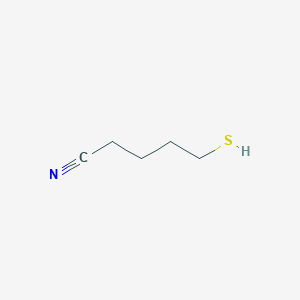
![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)
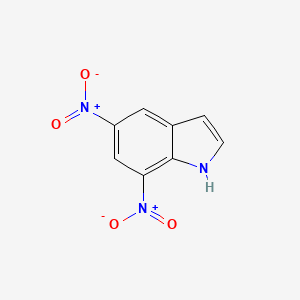
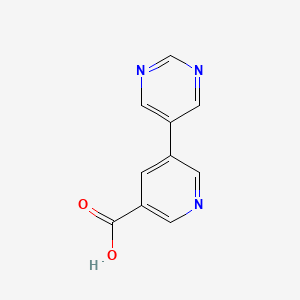
![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)